molecular formula C14H21N3O4 B1443692 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1251016-13-3

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate

Cat. No. B1443692
M. Wt: 295.33 g/mol
InChI Key: IQICWCMLCCBUEE-UHFFFAOYSA-N
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Description

The compound “7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate” belongs to the class of organic compounds known as imidazopyrazines . These are aromatic heteropolycyclic compounds containing an imidazole ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of similar compounds like “tert-butyl 3-bromo-5,6-dihydroimidazo [1,2-a]pyrazine-7 (8H)-carboxylate” has been analyzed . The molecular formula of this compound is C11H16BrN3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “tert-butyl 3-bromo-5,6-dihydroimidazo [1,2-a]pyrazine-7 (8H)-carboxylate” have been analyzed . The molecular weight of this compound is 302.17 g/mol .

Scientific Research Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the pyrazine derivatives, have been explored for their applications in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant value in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, these derivatives have been of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors due to their electroluminescent properties and the ability to fabricate iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives as high-efficiency phosphorescent materials for OLEDs. Pyrimidine derivatives, particularly, have been significant as potential photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyrazine, have shown extensive utility in organic synthesis, catalysis, and drug applications. These derivatives are versatile synthetic intermediates with a broad spectrum of biological importance, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. This versatility underscores the potential of these classes of compounds in advanced chemistry and drug development investigations (Li et al., 2019).

Synthesis of Pyrazole Heterocycles

The pyrazole moiety, similar to components of the compound , has been identified as crucial in many biologically active compounds, representing an interesting template for both combinatorial and medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis, with derivatives displaying a wide range of biological activities, such as anticancer, analgesic, and anti-inflammatory properties. This highlights the importance of these heterocycles in medicinal chemistry and their potential in developing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Safety And Hazards

The safety and hazards associated with “7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate” are not known due to the lack of studies on this specific compound .

Future Directions

The future directions for the study of “7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-15-8-10-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICWCMLCCBUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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